
Cyclopent-3-en-1-amine
Overview
Description
Cyclopent-3-en-1-amine is an organic compound with the molecular formula C5H9N It is a cycloalkene with an amine group attached to the third carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-3-en-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentene with ammonia in the presence of a catalyst. Another method includes the reduction of cyclopent-3-en-1-one oxime using hydrogen in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopent-3-en-1-one oxime. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclopent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopent-3-en-1-one.
Reduction: It can be reduced to form cyclopentane-1-amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Cyclopent-3-en-1-one.
Reduction: Cyclopentane-1-amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclopent-3-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
Cyclopent-3-en-1-amine can be compared with other similar compounds such as cyclopentane-1-amine and cyclopent-2-en-1-amine. While all these compounds share a cyclopentane ring, their chemical properties and reactivity differ due to the position and nature of the functional groups attached to the ring. This compound is unique due to the presence of both an alkene and an amine group, which allows it to participate in a wider range of chemical reactions .
Comparison with Similar Compounds
- Cyclopentane-1-amine
- Cyclopent-2-en-1-amine
- Cyclopent-3-en-1-one
Biological Activity
Cyclopent-3-en-1-amine, also known as 2-(Cyclopent-3-en-1-yl)ethan-1-amine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by a cyclopentene ring, which contributes to its unique reactivity and interaction with biological systems. Here, we explore its biological activity, including antiviral properties, interactions with cellular signaling pathways, and potential applications in pharmacology.
Chemical Structure and Properties
This compound has a distinctive structure that allows it to participate in various chemical reactions. The presence of the cyclopentene moiety differentiates it from other amines, potentially affecting its biological activity.
Property | Description |
---|---|
Molecular Formula | CHN |
Molecular Weight | 111.17 g/mol |
Structure Type | Cyclic Amine |
Antiviral Properties
Research indicates that this compound exhibits antiviral activity , particularly against influenza viruses. Preliminary studies suggest that derivatives of this compound may significantly influence viral replication and cellular responses to infection.
Interaction with Cellular Signaling Pathways
The compound has been shown to interact with specific biological targets, which may influence tumor growth and proliferation. Its ability to modulate cellular signaling pathways positions it as a candidate for further pharmacological exploration.
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The unique structural features of the compound enhance its lipophilicity, allowing it to effectively engage with hydrophobic regions of proteins and other biomolecules. This interaction can lead to modulation of biochemical pathways critical for cell survival and proliferation.
Study on Antiproliferative Activity
A study evaluated the antiproliferative activities of this compound derivatives against human cervical carcinoma (HeLa) and rat brain tumor (C6) cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC values indicating potent activity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
Structure–Activity Relationship Studies
Structure–activity relationship (SAR) studies have highlighted the importance of specific substituents on the cyclopentene ring for enhancing biological activity. Variations in substituent groups have been shown to significantly affect the compound's reactivity and interaction with biological targets, suggesting avenues for optimizing therapeutic efficacy .
Applications in Drug Discovery
Given its promising biological activities, this compound is being explored as a potential pharmaceutical intermediate. Its unique properties make it a valuable building block in the synthesis of more complex organic molecules aimed at treating various diseases. Ongoing research focuses on elucidating its full pharmacological profile and therapeutic potential.
Properties
IUPAC Name |
cyclopent-3-en-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-2-4-5/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBEPFUQWPNBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373354 | |
Record name | Cyclopent-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27721-59-1 | |
Record name | Cyclopent-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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